N-(2,6-Dichlorobenzylidene)aniline
Description
N-(2,6-Dichlorobenzylidene)aniline is a Schiff base formed by the condensation of 2,6-dichlorobenzaldehyde with aniline. It exhibits an E-conformation about the C–N bond, as confirmed by X-ray crystallography (space group P1), with a dihedral angle of 69.4° between its two aromatic rings . Intramolecular hydrogen bonding (N1–N2 distance: 2.708 Å) stabilizes its planar geometry . The compound is synthesized in high yields (e.g., 83% in ethanol with piperidine catalysis) and serves as a precursor for derivatives with applications in materials science and antifungal agents .
Properties
CAS No. |
33629-92-4 |
|---|---|
Molecular Formula |
C13H9Cl2N |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-N-phenylmethanimine |
InChI |
InChI=1S/C13H9Cl2N/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10/h1-9H |
InChI Key |
RSMDSQMJKAEWPT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC=C2Cl)Cl |
Synonyms |
N-(2,6-dichlorobenzylidene)aniline N26DCBDA |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis-Derivatives and Dimeric Forms
NE,N'E-4,4'-Sulfonylbis(N-(2,6-dichlorobenzylidene)aniline) (C₂₆H₁₄Cl₂N₂O₂S) is a dimeric analogue with a melting point of 211–214°C and molecular weight of 631.18 g/mol. Compared to the monomeric this compound (m.p. ~151–153°C for hydrazide derivatives), its higher melting point reflects increased molecular rigidity due to the sulfonyl bridge. Elemental analysis (C: 49.32% found vs. 49.47% calcd) aligns closely with theoretical values, indicating purity .
Hydrazide Derivatives
2-(4-Isobutylphenyl)propionic acid (2,6-dichlorobenzylidene)hydrazide (C₁₈H₁₇Cl₂N₂O) exhibits a lower melting point (151–153°C) and a racemic mixture (60:40), contrasting with the enantiomerically pure parent compound. The IR spectrum shows a -CH=N- stretch at 1605 cm⁻¹ and C-Cl absorption at 776 cm⁻¹, confirming the benzylidene moiety .
Heterocyclic Derivatives
Thiazolo-pyrimidine derivatives like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₀H₁₀N₄O₃S) demonstrate higher thermal stability (m.p. 243–246°C) due to fused heterocyclic rings. The CN group (IR: 2219 cm⁻¹) and furan substituents contribute to electronic delocalization, differing from the simpler electronic structure of this compound .
Thermal Behavior and Phase Transitions
2,6-Dichlorobenzylidine-4-fluoro-3-nitroaniline (DFNA) shares structural similarity but displays dual mechanical properties : elastic bending below 138°C and thermosalient phase transition at 138°C. The β-phase (post-transition) shows a 1.5% expansion in the b-axis (21.98 Å → 22.30 Å), driven by anisotropic π···π and dipolar interactions. In contrast, this compound lacks such phase transitions, highlighting the role of nitro/fluoro substituents in modulating thermal responses .
Antifungal Activity
This compound derivatives exhibit species-specific antifungal activity :
- 3-Chloro-N-(2,6-dichlorobenzylidene)-4-fluoroaniline shows efficacy against Sclerotium rolfsii.
- 2,4,5-Trichloro-N-(2,4-dichlorobenzylidene)aniline is potent against Rhizoctonia solani.
The position of chlorine substituents (2,6 vs. 2,4) critically influences bioactivity, with 2,6-dichloro derivatives favoring interactions with fungal targets .
Nonlinear Optical (NLO) Properties
N-(3,5-Dichlorobenzylidene)-4-nitroaniline (Compound B) exhibits hyperpolarizability 3× higher than N-(3,5-dichlorobenzylidene)aniline (Compound A) due to the nitro group’s electron-withdrawing effect. Both compounds are transparent above 400 nm, but substitution patterns (3,5- vs. 2,6-dichloro) alter charge-transfer dynamics and NLO responses .
Data Tables
Table 1: Physical Properties of Selected Analogues
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